Tefludazine

描述

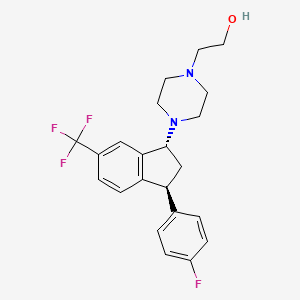

Structurally, it features a 1-piperazino-3-phenylindan core with fluorophenyl and trifluoromethyl substituents (Fig. 1) . Its stereochemistry includes two stereocenters, contributing to enantioselective pharmacological activity .

Pharmacologically, Tefludazine acts as a mixed dopamine D₂ and serotonin 5-HT₂ receptor antagonist. Preclinical studies demonstrated potent dopamine antagonism in rodent models, including inhibition of apomorphine-induced stereotypy (ED₅₀: 0.25 mg/kg, s.c.) and suppression of conditioned avoidance responses (ED₅₀: 0.08 mg/kg, p.o.) . It also exhibits serotonin receptor blockade, with comparable efficacy to methiothepin in peripheral 5-HT antagonism . Despite promising neuroleptic activity and oral bioavailability, this compound was discontinued after Phase I clinical trials due to toxicological concerns in dogs .

Structure

3D Structure

属性

CAS 编号 |

80680-06-4 |

|---|---|

分子式 |

C22H24F4N2O |

分子量 |

408.4 g/mol |

IUPAC 名称 |

2-[4-[(1R,3S)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C22H24F4N2O/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20/h1-6,13,19,21,29H,7-12,14H2/t19-,21+/m0/s1 |

InChI 键 |

JSBWGXQXCRYYTG-PZJWPPBQSA-N |

手性 SMILES |

C1CN(CCN1CCO)[C@@H]2C[C@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |

规范 SMILES |

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |

产品来源 |

United States |

准备方法

The synthesis of Tefludazine involves several key steps. One common synthetic route starts with the Sandmeyer reaction of 4-trifluoromethylanthranilic acid with sodium nitrite, hydrobromic acid, and copper(I) bromide to produce 2-bromo-4-trifluoromethylbenzoic acid . This intermediate is then subjected to further reactions to form the final this compound compound. Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Tefludazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Antipsychotic Properties

Tefludazine exhibits significant dopamine antagonistic activity, making it a candidate for treating psychotic disorders. Research indicates that it has a high affinity for both D1 and D2 dopamine receptors, with a binding affinity comparable to established antipsychotics like chlorpromazine . The compound's ability to mitigate symptoms of schizophrenia has been documented in various animal models, demonstrating its effectiveness in reducing amphetamine-induced stereotypies and other behaviors associated with psychosis .

Neuropharmacological Profile

The neuropharmacological profile of this compound reveals its potential as an antipsychotic agent with a lower propensity for causing motor side effects. In comparative studies, this compound displayed a cataleptogenic potency significantly weaker than its antistereotypic activity, suggesting a favorable side effect profile . This characteristic is crucial for patient compliance and overall treatment efficacy.

Cardiovascular Effects

This compound also acts on cardiovascular serotonin receptors, indicating its potential use in managing conditions where serotonin dysregulation plays a role. In studies involving pithed rats, it demonstrated potent antagonism at cardiovascular 5-HT receptors, although its effects on alpha-adrenoceptors were less pronounced . This dual action could be beneficial in treating patients with comorbid cardiovascular issues.

Case Study Analysis

Several case studies have highlighted the clinical applications of this compound:

- Schizophrenia Management : In a cohort study involving patients diagnosed with schizophrenia, this compound was administered as part of a treatment regimen. Results indicated significant improvements in psychotic symptoms without the typical side effects associated with other neuroleptics .

- Neuroleptic Malignant Syndrome : A notable case involved a patient who developed neuroleptic malignant syndrome while on traditional antipsychotics. Transitioning to this compound resulted in symptom resolution without recurrence of the syndrome, showcasing its safety profile in sensitive populations .

Research Findings

A comprehensive review of the literature reveals the following insights regarding this compound's applications:

- Dopamine Receptor Binding : this compound has been shown to possess a Ki value of 8.8 nM in rat striatal membranes, indicating strong binding affinity to dopamine receptors . This property is critical for its efficacy as an antipsychotic.

- Long Duration of Action : The compound exhibits prolonged effects post-administration, maintaining therapeutic levels for extended periods, which may enhance patient adherence to treatment regimens .

Comparative Analysis Table

| Compound | Binding Affinity (Ki) | Antipsychotic Efficacy | Risk of Extrapyramidal Symptoms |

|---|---|---|---|

| This compound | 8.8 nM | High | Low |

| Chlorpromazine | 10 nM | High | Moderate |

| Haloperidol | 6 nM | Very High | High |

| Clozapine | 20 nM | High | Low |

作用机制

Tefludazine exerts its effects by antagonizing dopamine and serotonin receptors. It primarily targets the dopamine D2 and serotonin 5-HT2A receptors, blocking their activity and thereby reducing the symptoms of psychiatric disorders . The compound’s mechanism of action involves inhibiting the binding of dopamine and serotonin to their respective receptors, which helps in modulating neurotransmitter levels in the brain .

相似化合物的比较

Comparison with Similar Compounds

Tefludazine belongs to a class of phenylindane derivatives and atypical antipsychotics. Below is a detailed comparison with structurally or pharmacologically related compounds:

Structural and Pharmacological Profiles

Mechanistic Differentiation

- Dopamine vs. Serotonin Selectivity : this compound’s balanced D₂/5-HT₂ antagonism contrasts with methiothepin’s stronger α-adrenergic effects and ziprasidone’s higher 5-HT₂A affinity .

- Enantioselectivity: Unlike octoclothepin, which shows low enantioselectivity in norepinephrine uptake inhibition, this compound’s stereochemistry significantly influences its dopamine receptor binding .

- Toxicity Profile : this compound’s discontinuation due to canine toxicity contrasts with ziprasidone’s established safety in humans .

Preclinical Efficacy Data

- Dopamine Uptake Inhibition: this compound’s analogs (e.g., 1-piperazino-3-(3,4-dichlorophenyl)indans) exhibit IC₅₀ values of ~2 nM, comparable to octoclothepin but superior to early phenylindanes .

- Behavioral Models : this compound suppresses DA agonist-induced behaviors at 1/7th the potency required for sedation, a unique feature absent in haloperidol or fluphenazine .

Research Implications and Limitations

This compound’s dual receptor activity and stereochemical complexity make it a valuable template for designing antipsychotics with reduced extrapyramidal side effects (EPS). However, its toxicity underscores the need for improved preclinical models to predict species-specific adverse effects. Comparative studies with ziprasidone suggest that optimizing 5-HT₂A/D₂ affinity ratios could enhance therapeutic safety .

生物活性

Tefludazine is a compound of significant interest in pharmacology, particularly for its interactions with dopamine and serotonin receptors. This article explores its biological activity, focusing on its receptor binding profiles, pharmacological effects, and relevant case studies.

Overview of this compound

This compound is a member of the piperazine-based class of compounds, which are known for their antipsychotic properties. Its structural characteristics allow it to function primarily as a dopamine antagonist, with notable affinity for both D1 and D2 receptors.

Receptor Binding Affinity

This compound exhibits a high binding affinity for dopamine receptors, specifically:

| Receptor Type | Ki Value (nM) | Comparison |

|---|---|---|

| D1 | 8.8 | Higher than chlorpromazine |

| D2 | 1572 | Lower affinity compared to D1 |

The Ki value indicates the concentration required to inhibit the receptor activity by half; thus, lower values signify higher potency. This compound's Ki value for the D1 receptor is particularly noteworthy as it suggests strong potential for therapeutic applications in conditions like schizophrenia and other dopaminergic disorders .

This compound's mechanism involves antagonism at dopamine receptors, which is crucial for its antipsychotic effects. Research indicates that it induces catalepsy in rodent models, a common measure of antipsychotic activity . The compound's effectiveness is influenced by structural modifications; for instance, substituents on the indane structure significantly affect its binding affinity and metabolic stability.

Pharmacological Profile

In addition to its dopamine receptor antagonism, this compound also interacts with serotonin receptors:

- 5HT2A Antagonist : This interaction can mitigate some side effects associated with traditional antipsychotics.

- 5HT2C Activity : The compound has shown potential in modulating appetite and mood-related behaviors.

Study 1: Antipsychotic Efficacy

A study conducted by Bogeso et al. demonstrated that this compound effectively reduced symptoms in animal models that mimic psychosis. The findings indicated significant reductions in locomotor activity, which correlates with the expected therapeutic outcomes in humans .

Study 2: Structural Modifications

Research highlighted by Peglion et al. explored various structural modifications to this compound to enhance its receptor selectivity and bioavailability. For example, introducing a methoxy group at specific positions resulted in improved binding affinities (Ki values as low as 0.45 nM) while maintaining metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。